Pindolol

Description

This compound is a first generation non-selective beta blocker used in the treatment of hypertension. Early research into the use of this compound found it had chronotropic effects, and so further investigation focused on the treatment of arrhythmia. Research into this compound's use in the treatment of hypertension began in the early 1970s. this compound was granted FDA approval on 3 September 1982.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. This compound has yet to be convincingly associated with clinically apparent liver injury.

This compound is an aryloxypropanolamine derivative with antihypertensive property. This compound competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for cardiovascular disease and has 1 investigational indication.

A moderately lipophilic beta blocker (ADRENERGIC BETA-ANTAGONISTS). It is non-cardioselective and has intrinsic sympathomimetic actions, but little membrane-stabilizing activity. (From Martindale, The Extra Pharmocopoeia, 30th ed, p638)

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

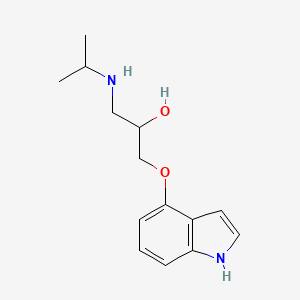

1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKKSLKJUAGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023476 | |

| Record name | Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Practically Insoluble, Practically insoluble in water and slightly soluble in alcohol, 8.61e-01 g/L | |

| Record name | SID855790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, White to off-white crystalline powder | |

CAS No. |

13523-86-9 | |

| Record name | Pindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13523-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013523869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pindolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pindolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4HF6IU1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-173 °C, 167 - 171 °C | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pindolol's Mechanism of Action on Beta-Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pindolol on beta-adrenergic receptors (β-ARs). It delves into its unique pharmacological profile as a non-selective β-blocker with intrinsic sympathomimetic activity (ISA), presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: A Duality of Blockade and Stimulation

This compound is a competitive, non-selective antagonist at both β1- and β2-adrenergic receptors.[1][2][3] This means it binds to these receptors and prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.[3] The blockade of β1-receptors, primarily located in the heart, leads to a reduction in heart rate, cardiac output, and blood pressure.[3] The antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to vasoconstriction and bronchoconstriction.

What distinguishes this compound from many other beta-blockers is its significant intrinsic sympathomimetic activity (ISA) .[2][4][5][6] This property arises from its nature as a partial agonist .[4] In the absence of catecholamines (low sympathetic tone), this compound can weakly activate β-adrenergic receptors, producing a sympathomimetic effect.[2] However, in the presence of high concentrations of catecholamines (high sympathetic tone), it acts as an antagonist, blocking the more potent effects of the endogenous agonists.[2] This dual action results in a smaller reduction in resting heart rate and cardiac output compared to β-blockers lacking ISA.[2] There is evidence to suggest that this compound's partial agonist activity may be more pronounced at β2-adrenergic receptors.

Quantitative Pharmacological Profile

The binding affinity, potency, and intrinsic activity of this compound at β-adrenergic receptor subtypes have been characterized in various in vitro systems. The following table summarizes key quantitative data from studies using Chinese Hamster Ovary (CHO) cells stably expressing human β1 and β2 receptors.

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |

| Binding Affinity (Ki, nM) | 0.25 | 0.54 | |

| Functional Potency (EC50, nM) for cAMP accumulation | 2.5 | 1.6 | |

| Intrinsic Activity (relative to Isoproterenol) | 0.55 | 0.75 |

Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 is the half-maximal effective concentration, representing the concentration of the drug that produces 50% of its maximal effect. Intrinsic activity is a measure of the maximal effect of a drug relative to a full agonist (in this case, isoproterenol), with a value of 1 indicating a full agonist and 0 indicating a neutral antagonist.

Signaling Pathways Modulated by this compound

This compound's interaction with β-adrenergic receptors triggers intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, while non-canonical pathways, such as the MAPK/ERK pathway, are also implicated.

Canonical Gs-cAMP-PKA Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the physiological effects associated with β-adrenergic stimulation. As a partial agonist, this compound elicits a submaximal activation of this pathway compared to full agonists like isoproterenol.

Non-Canonical MAPK/ERK Pathway and Potential for Biased Signaling

Recent evidence indicates that β-adrenergic receptors can also signal through pathways independent of or parallel to the canonical cAMP cascade, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through several mechanisms, including the switching of G-protein coupling from Gs to the inhibitory G-protein, Gi. The βγ subunits of the dissociated G-protein can activate downstream kinases, such as Src, which in turn can lead to the activation of the Ras/Raf/MEK/ERK cascade.

Partial agonists like this compound may exhibit "biased agonism," preferentially activating one signaling pathway over another. While the precise effect of this compound on the MAPK/ERK pathway is an area of ongoing research, its partial agonist nature suggests a potential for differential modulation of this pathway compared to full agonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of unlabeled this compound.

Materials:

-

Cell membranes prepared from cells expressing the β-adrenergic receptor of interest (e.g., CHO cells).

-

Radioligand: [¹²⁵I]Iodocyanothis compound.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]Iodocyanothis compound, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay is used to determine the functional potency (EC50) and intrinsic activity of this compound.

Objective: To measure the production of cAMP in response to stimulation with this compound.

Materials:

-

Intact cells or cell membranes expressing the β-adrenergic receptor of interest.

-

This compound and a full agonist (e.g., isoproterenol).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

ATP.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of this compound or isoproterenol for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Generate dose-response curves and determine the EC50 and maximal response for this compound.

-

Calculate the intrinsic activity of this compound relative to the maximal response of the full agonist, isoproterenol.

Conclusion

This compound exhibits a complex and unique mechanism of action at β-adrenergic receptors, characterized by its non-selective antagonism and intrinsic sympathomimetic activity as a partial agonist. This dual functionality results in a distinct clinical profile compared to other β-blockers. A thorough understanding of its interaction with both canonical and non-canonical signaling pathways, supported by robust quantitative data and well-defined experimental methodologies, is crucial for ongoing research and the development of novel therapeutics targeting the β-adrenergic system. Further investigation into its potential biased agonism and specific effects on the MAPK/ERK pathway will provide a more complete picture of its pharmacological actions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of (S)- and (R)-pindolol Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pindolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity, is also a notable antagonist at serotonin 5-HT1A receptors. As a chiral molecule, it exists as two enantiomers, (S)-pindolol and (R)-pindolol, which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the differential receptor binding affinities of these enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. The information herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced interactions of this compound enantiomers with their biological targets.

Introduction

This compound is a synthetic drug that has been utilized in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are primarily attributed to its interaction with beta-adrenergic receptors. Beyond its cardiovascular applications, this compound has garnered significant interest for its activity at serotonin 5-HT1A receptors, particularly in augmenting the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.[1][3][4] The chirality of this compound is a critical determinant of its pharmacological activity, with the (S)- and (R)-enantiomers displaying significant differences in their affinity for various receptor subtypes. The (S)-enantiomer is generally recognized as the more potent form at both beta-adrenergic and 5-HT1A/1B receptors.[5] A thorough understanding of the stereospecific binding of this compound is crucial for the rational design of more selective and efficacious therapeutic agents.

Receptor Binding Affinity Data

The binding affinities of (S)- and (R)-pindolol for their primary molecular targets, the beta-adrenergic and serotonin 5-HT1A receptors, have been quantified in numerous studies. The following tables summarize the key findings, presenting the dissociation constants (Ki) which are inversely proportional to binding affinity.

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| (S)-pindolol | β1 | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | ~1.86 | [6] |

| (R)-pindolol | β1 | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | ~10,000 | [6] |

| (S)-pindolol | β2 | Guinea-pig soleus muscle | [125I]-(S)-pindolol | ~52.5 | [6] |

| (R)-pindolol | β2 | Guinea-pig soleus muscle | [125I]-(S)-pindolol | ~30,200 | [6] |

Note: Ki values for metoprolol enantiomers from the same study are presented for context, where the S-form showed significantly higher affinity. The study used [125I]-(S)-pindolol as the radioligand, indicating the high affinity of the S-enantiomer.

Table 2: Serotonin 5-HT1A Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor Location | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| (-)-pindolol (S-pindolol) | Human 5-HT1A | CHO cells | [3H]8-OH-DPAT | 6.4 | [7] |

| (+/-)-pindolol | Presynaptic (Dorsal Raphe) | Human Brain | [3H]WAY-100635 | 8.9 ± 1.1 | [8] |

| (+/-)-pindolol | Postsynaptic (Hippocampus CA1) | Human Brain | [3H]WAY-100635 | 14.4 ± 1.5 | [8] |

| (-)-pindolol | 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | High Affinity | [9] |

| (+)-pindolol | 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | Less Potent | [9] |

Note: (-)-pindolol corresponds to the (S)-enantiomer. The data consistently demonstrates the higher affinity of (S)-pindolol for the 5-HT1A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for (S)- and (R)-pindolol is predominantly achieved through radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[10]

Principle

Radioligand binding assays measure the affinity of a ligand for a receptor by incubating a radiolabeled ligand with a biological sample containing the receptor of interest. The amount of radioligand bound to the receptor is then quantified. In competitive binding assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (e.g., (S)- or (R)-pindolol). The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the unlabeled ligand is determined.[10][11]

Materials

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [125I]-(S)-pindolol for beta-adrenergic receptors[6], [3H]WAY-100635 or [3H]8-OH-DPAT for 5-HT1A receptors[8][9]).

-

Receptor Source: Membrane preparations from tissues (e.g., guinea-pig heart ventricles, rat hippocampus) or cultured cells (e.g., CHO cells) expressing the receptor of interest.[6][7][9]

-

Competing Ligands: Unlabeled (S)-pindolol and (R)-pindolol of high purity.

-

Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[12]

Methodology

-

Membrane Preparation:

-

Tissues or cells are homogenized in a cold lysis buffer.[12]

-

The homogenate is centrifuged to pellet the cell membranes.[12]

-

The membrane pellet is washed and resuspended in the final assay buffer.[12]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[12]

-

-

Competitive Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competing ligand ((S)- or (R)-pindolol).[11][12]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

-

-

Separation of Bound and Free Radioligand:

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Visualizations

Receptor Binding Comparison

Caption: Comparative binding affinities of (S)- and (R)-pindolol.

Signaling Pathways

Caption: Simplified signaling pathways of β-adrenergic and 5-HT1A receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow of a competitive radioligand binding assay.

Discussion and Conclusion

The presented data unequivocally demonstrates the stereoselective binding of this compound enantiomers to both beta-adrenergic and 5-HT1A receptors. The (S)-enantiomer consistently exhibits significantly higher affinity for these receptors compared to the (R)-enantiomer. This differential binding affinity is the molecular basis for the observation that (S)-pindolol is the more pharmacologically active enantiomer.

For researchers in drug development, this stereoselectivity has profound implications. The development of single-enantiomer drugs, or eutomers, can lead to improved therapeutic indices by reducing off-target effects and metabolic burden associated with the less active enantiomer, or distomer. In the case of this compound, the use of (S)-pindolol alone could potentially offer a more potent and selective therapeutic agent, particularly in its application as an adjunct therapy in depression where its 5-HT1A receptor antagonism is paramount.

The detailed experimental protocol for radioligand binding assays provides a foundational methodology for further investigation into the binding characteristics of novel compounds at these and other G-protein coupled receptors. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the experimental process and the downstream consequences of receptor binding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential tissue distribution of the enantiomers of racemic this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]

- 9. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Pindolol's Intricate Dance in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted pharmacodynamics of pindolol within the central nervous system (CNS). This compound, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and notable interactions with serotonin 5-HT1A receptors, presents a unique pharmacological profile. This document provides a comprehensive overview of its receptor interactions, downstream signaling effects, and the experimental methodologies used to elucidate its mechanisms of action, with a particular focus on its role in augmenting antidepressant therapies.

Quantitative Receptor Binding and Occupancy

This compound's actions in the CNS are primarily dictated by its binding affinity for various neurotransmitter receptors. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its receptor binding profile and in vivo occupancy.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Species | Tissue/System | Ki (nM) | Reference(s) |

| 5-HT1A | Human | Recombinant (CHO cells) | 6.4 | [1] |

| 5-HT1A | Rat | Hippocampus | High Affinity | [2] |

| 5-HT1B | - | - | Affinity noted | [3] |

| β1-adrenergic | - | - | High Affinity | [3] |

| β2-adrenergic | - | - | High Affinity | [3] |

Note: "High Affinity" is stated in the source, but a specific numerical Ki value is not provided.

Table 2: this compound 5-HT1A Receptor Occupancy in Humans (PET Studies)

| Brain Region | This compound Dose | Occupancy (%) | Reference(s) |

| Dorsal Raphe Nucleus | 7.5 mg/day | 38-40 | [4] |

| Frontal Cortex | 10 mg | 7-21 | [5] |

| Temporal Cortex | 10 mg | 7-21 | [5] |

| Raphe Nuclei | 10 mg | 7-21 | [5] |

Core Mechanisms of Action in the CNS

This compound's pharmacodynamic effects in the brain are a composite of its actions at two primary receptor systems: beta-adrenergic receptors and serotonin 5-HT1A receptors.

Beta-Adrenergic Receptor Antagonism with Intrinsic Sympathomimetic Activity (ISA)

This compound is a non-selective antagonist at β1 and β2-adrenergic receptors[3]. This blockade attenuates the effects of endogenous catecholamines like norepinephrine and epinephrine. A key feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at these receptors[3][6][7]. In the absence of high sympathetic tone, this compound can elicit a low level of receptor stimulation, which may mitigate some of the adverse effects associated with full antagonists, such as bradycardia[6][7]. The clinical relevance of ISA is that it can lead to a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking this property[8].

5-HT1A Receptor Partial Agonism/Antagonism

This compound also exhibits significant affinity for 5-HT1A receptors, where its functional effects are complex and context-dependent[3]. It is often described as a partial agonist at 5-HT1A receptors, with an intrinsic activity of approximately 20-25% compared to the full agonist serotonin[1][3][9][10]. This partial agonism means that in environments with low serotonin levels, this compound can stimulate 5-HT1A receptors. Conversely, in the presence of high serotonin concentrations, it acts as a functional antagonist, competing with the endogenous ligand and reducing the overall receptor activation[1]. This dual activity is central to its proposed mechanism in antidepressant augmentation.

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades that ultimately alter neuronal function.

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal excitability and gene expression.

5-HT1A Receptor Signaling

5-HT1A receptors are also GPCRs, but they couple to the inhibitory G-protein, Gi/o. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal firing.

Role in Antidepressant Augmentation

The most extensively studied CNS application of this compound is its use to accelerate the therapeutic onset of selective serotonin reuptake inhibitors (SSRIs)[3][4][9][10][11][12]. The rationale for this strategy is based on this compound's antagonist activity at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus[3][4].

The Serotonin Autoreceptor Feedback Loop

SSRIs increase synaptic serotonin levels by blocking its reuptake. However, this initial increase in serotonin also activates inhibitory 5-HT1A autoreceptors on the cell bodies and dendrites of serotonin neurons. This activation initiates a negative feedback loop, reducing the firing rate of these neurons and consequently diminishing serotonin release, which is thought to delay the antidepressant effect.

This compound's Disinhibition of Serotonin Release

By acting as an antagonist at these 5-HT1A autoreceptors, this compound is proposed to block this negative feedback mechanism[3]. This disinhibition allows for an immediate and sustained increase in serotonin neuron firing and release in the presence of an SSRI, potentially leading to a faster therapeutic response.

Experimental Protocols

The understanding of this compound's CNS pharmacodynamics has been built upon a variety of experimental techniques. Below are generalized protocols for key methodologies.

Receptor Binding Assays

These assays are used to determine the affinity of a ligand (e.g., this compound) for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for CNS receptors.

-

General Procedure:

-

Tissue Preparation: Brain tissue from a relevant species (e.g., rat, human post-mortem) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Radioligand Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. A common method for visualizing receptor distribution is autoradiography, where tissue sections are incubated with a radioligand and then exposed to film[13][14].

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

-

Objective: To assess the effect of this compound on neurotransmitter release (e.g., serotonin, dopamine) in specific brain regions.

-

General Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., dorsal raphe nucleus, prefrontal cortex) of an anesthetized animal[15][16][17][18].

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally, subcutaneously) or locally through the microdialysis probe (reverse dialysis).

-

Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify neurotransmitter concentrations.

-

Extracellular Single-Unit Electrophysiology

This method is used to record the action potentials (firing) of individual neurons in vivo.

-

Objective: To determine the effect of this compound on the firing rate of specific neuronal populations (e.g., serotonergic neurons in the dorsal raphe nucleus).

-

General Procedure:

-

Animal Preparation: An animal (typically a rat or cat) is anesthetized, and its head is fixed in a stereotaxic frame[19][20][21][22][23].

-

Electrode Placement: A microelectrode is slowly lowered into the brain region of interest to isolate the electrical activity of a single neuron.

-

Baseline Firing Rate Recording: The spontaneous firing rate of the neuron is recorded for a stable baseline period.

-

Drug Administration: this compound is administered intravenously or via microiontophoresis directly onto the neuron being recorded.

-

Data Acquisition and Analysis: The change in neuronal firing rate following drug administration is recorded and analyzed to determine whether the drug has an excitatory, inhibitory, or no effect.

-

Summary and Future Directions

This compound's complex pharmacodynamic profile, characterized by its dual action on beta-adrenergic and 5-HT1A receptors, makes it a valuable tool for both clinical use and neuropharmacological research. Its role as a partial agonist/antagonist at 5-HT1A receptors provides a compelling rationale for its use in augmenting antidepressant therapy, although clinical results have been variable[4][9][12]. The quantitative data on its binding affinities and in vivo receptor occupancy are crucial for understanding its dose-response relationships in the CNS.

Future research should focus on developing more selective ligands that can dissect the specific contributions of presynaptic versus postsynaptic 5-HT1A receptors and the role of beta-adrenergic blockade in the overall CNS effects of this compound. Further elucidation of the downstream signaling pathways and their modulation by this compound will undoubtedly open new avenues for the development of more effective and faster-acting treatments for mood disorders and other CNS conditions.

References

- 1. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical relevance of intrinsic sympathomimetic activity of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An autoradiographic study of the influence of this compound upon [35S]GTPgammaS binding in rat, guinea pig and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-HT(1A) agonist potential of this compound: electrophysiologic studies in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. researchgate.net [researchgate.net]

- 23. Principles of Extracellular Single-Unit Recording | Neupsy Key [neupsykey.com]

Unraveling the Intrinsic Sympathomimetic Activity of Pindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pindolol, a non-selective β-adrenergic receptor antagonist, is distinguished by its intrinsic sympathomimetic activity (ISA). This partial agonist activity at β-adrenergic receptors underpins its unique pharmacological profile, differentiating it from other β-blockers. At rest, when endogenous catecholamine levels are low, this compound exerts a mild stimulatory effect, thereby mitigating the pronounced bradycardia and reduction in cardiac output often associated with β-blockade. This technical guide provides a comprehensive overview of the experimental investigation of this compound's ISA, detailing the core methodologies, summarizing key quantitative data, and illustrating the underlying molecular and experimental frameworks.

Mechanism of Intrinsic Sympathomimetic Activity

This compound's ISA stems from its ability to act as a partial agonist at both β1- and β2-adrenergic receptors.[1] Unlike full agonists (e.g., isoproterenol) which elicit a maximal receptor response, or neutral antagonists (e.g., propranolol) which produce no response and only block agonist binding, partial agonists like this compound induce a submaximal receptor activation.[2][3][4] This partial agonism is particularly evident in states of low sympathetic tone, where this compound provides a baseline level of receptor stimulation.[2][5] Conversely, during periods of high sympathetic activity, such as exercise, this compound competitively antagonizes the effects of endogenous catecholamines, leading to a reduction in heart rate and blood pressure.[3][6]

The molecular basis for this compound's ISA is believed to be a modest stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling cascade.[7] Evidence suggests that this stimulatory effect of this compound on adenylyl cyclase can be significantly potentiated by the diterpene forskolin.

Some research indicates that the ISA of this compound may be more pronounced at the β2-adrenoceptor subtype.[8][9] In vitro studies have demonstrated that this compound's maximal stimulant action is comparable to that of the full agonist isoprenaline in tissues predominantly expressing β2-adrenoceptors, while its effect is negligible in tissues with a majority of β1-adrenoceptors.[8][9]

Signaling Pathway of β-Adrenergic Receptors with this compound

The following diagram illustrates the interaction of this compound with the β-adrenergic receptor signaling pathway, highlighting its dual role as a partial agonist and antagonist.

Experimental Protocols for Investigating ISA

The characterization of this compound's ISA involves a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

Radioligand binding assays are crucial for determining the affinity of this compound for β-adrenergic receptors and for quantifying receptor density.

-

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at β-adrenergic receptors.

-

Principle: This assay measures the binding of a radiolabeled ligand (e.g., [125I]this compound or [125I]iodocyanothis compound) to receptors in a tissue or cell membrane preparation.[10][11][12] Competition binding assays, where a fixed concentration of the radioligand is displaced by increasing concentrations of unlabeled this compound, are used to determine the inhibitory constant (Ki).

-

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue of interest (e.g., heart, lung, or cultured cells expressing β-adrenergic receptors) through homogenization and differential centrifugation.[11]

-

Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound in a suitable buffer.

-

Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Ki value. Saturation binding experiments, using increasing concentrations of the radioligand, are analyzed by Scatchard or non-linear regression analysis to determine Kd and Bmax.[10]

-

These assays directly measure the functional consequence of this compound's interaction with the β-adrenergic receptor.

-

Objective: To quantify the ability of this compound to stimulate the production of cAMP.

-

Principle: The assay measures the conversion of ATP to cAMP in cell membranes or intact cells following stimulation with this compound. The amount of cAMP produced is then quantified.

-

Methodology:

-

Cell/Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay, or use intact cells in culture.

-

Incubation: Incubate the preparation with this compound at various concentrations in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).[13]

-

cAMP Quantification: Measure the amount of cAMP produced using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELSA), or more modern techniques like fluorescence-based biosensors. A classic method involves the use of α-32P labeled ATP and subsequent purification of the generated 32P labeled cAMP by chromatography.[14]

-

Data Analysis: Plot the concentration-response curve to determine the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).

-

In Vivo Studies

In vivo studies are essential to understand the physiological relevance of this compound's ISA.

-

Objective: To assess the effect of this compound on cardiovascular parameters such as heart rate, blood pressure, and cardiac output, particularly at rest and during exercise.

-

Principle: By comparing the effects of this compound to a β-blocker without ISA (e.g., propranolol) and a placebo, the contribution of ISA to the overall pharmacological effect can be determined.

-

Methodology:

-

Subject Selection: Recruit healthy volunteers or patients with conditions such as hypertension.[5][15]

-

Drug Administration: Administer this compound, a comparator β-blocker, and placebo in a randomized, double-blind, crossover design.

-

Physiological Measurements:

-

Resting Measurements: Record resting heart rate and blood pressure.

-

Exercise Testing: Subjects perform graded exercise on a treadmill or cycle ergometer, during which heart rate, blood pressure, and cardiac output are continuously monitored.[6]

-

-

Data Analysis: Compare the changes in cardiovascular parameters from baseline and between treatment groups.

-

Quantitative Data on this compound's ISA

The following tables summarize key quantitative data from various studies investigating the intrinsic sympathomimetic activity of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/Tissue | Value | Reference |

| Kd | β-adrenergic receptors (Human Lung) | 79 to 360 pM (mean, 136 pM) | [10] |

| pD2 | β1-adrenoceptors (Guinea-pig atria) | 8.4 - 9.2 | [16] |

| pD2 | β2-adrenoceptors (Rat uterus) | 8.4 - 9.2 | [16] |

| Emax (% of Isoprenaline) | β1-adrenoceptors (Guinea-pig atria) | < 15% | [16] |

| Emax (% of Isoprenaline) | β2-adrenoceptors (Rat uterus) | ~50% | [16] |

pD2 is the negative logarithm of the EC50.

Table 2: In Vivo Effects on Cardiovascular Parameters

| Parameter | Condition | This compound Effect | Comparison to β-blockers without ISA | Reference |

| Resting Heart Rate | At Rest | No significant change or slight decrease | Less reduction in heart rate | [2][3][6][15] |

| Exercise Heart Rate | Graded Exercise | Significant reduction | Similar maximal effect on the slope of the work-heart rate relationship | [6] |

| Cardiac Output | At Rest | No or only slight alterations | Less reduction in cardiac output | [2] |

| Peripheral Resistance | Chronic Therapy | Reduced | - | [2] |

| Blood Pressure | Hypertension | Effective reduction | Similar blood pressure reduction | [15] |

| EC50 for Heart Rate Reduction | 0.5 Max Work Capacity | 4.4 ng/ml | - | [6] |

Logical Framework of this compound's ISA

The following diagram illustrates the logical relationship between this compound's partial agonism and its clinical effects.

Conclusion

The intrinsic sympathomimetic activity of this compound is a well-documented pharmacological property that translates into a distinct clinical profile. Through a combination of in vitro and in vivo experimental approaches, the partial agonist nature of this compound at β-adrenergic receptors has been thoroughly characterized. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and understand the nuances of partial agonism at G protein-coupled receptors. This knowledge is critical for the rational design and development of future therapeutics with tailored pharmacological activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is the ISA of this compound beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (-)[125I]this compound binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moscow.sci-hub.se [moscow.sci-hub.se]

- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pindolol's Role as a 5-HT1A Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol, a non-selective β-adrenergic receptor antagonist, has garnered significant interest for its dual action as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2] This unique pharmacological profile underlies its investigation as an adjunct therapy to selective serotonin reuptake inhibitors (SSRIs) for the treatment of major depressive disorder, with the aim of accelerating the onset of therapeutic action.[3][4][5][6][7] This technical guide provides an in-depth overview of this compound's interaction with the 5-HT1A receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and logical frameworks.

Data Presentation: Quantitative Analysis of this compound's 5-HT1A Receptor Activity

The following tables summarize the binding affinity, potency, and intrinsic activity of this compound at the 5-HT1A receptor, compiled from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (-)-Pindolol | [3H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 | [1] |

| (-)-Pindolol | [3H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 | [1] |

| (-)-Pindolol | [3H]WAY 100635 | Rat Brain (Dorsal Raphe) | 5.8 - 22.3 | [1] |

| (±)-Pindolol | [3H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | [8] |

| (±)-Pindolol | [3H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | [8] |

| (-)-Pindolol | Not Specified | CHO-h5-HT1A cells | 6.4 | [9] |

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay Type | Parameter | Tissue/Cell Line | Value | Reference |

| [35S]GTPγS Binding | Intrinsic Activity (vs. 5-HT) | CHO-h5-HT1A cells | 20.3% | [9] |

| [35S]GTPγS Binding | pEC50 (Antagonism of 5-HT) | Human Brain (Dorsal Raphe) | Higher than Hippocampus | [10] |

| Electrophysiology | Firing Rate Inhibition | Rat Dorsal Raphe Neurons | Dose-dependent decrease | [11][12] |

| In vivo Microdialysis | Extracellular 5-HT | Rat Dorsal Striatum | Attenuated citalopram-induced reduction | [13] |

| cAMP Accumulation | Functional Response | HeLa cells expressing h5-HT1A | "Silent" antagonist | [14] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Competitor: (-)-Pindolol.

-

Non-specific control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or this compound at various concentrations.

-

50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).

-

100 µL of membrane suspension (20-40 µg of protein).

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value of this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate G-protein activation through the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: (-)-Pindolol and 5-HT (for comparison).

-

Non-specific control: 10 µM unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of this compound or 5-HT at various concentrations.

-

25 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

25 µL of membrane suspension (10-20 µg of protein) pre-incubated with GDP.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Counting: As described for the radioligand binding assay.

-

Data Analysis: Determine the agonist-stimulated increase in [35S]GTPγS binding. Calculate EC50 and Emax values from the dose-response curves. The intrinsic activity is expressed as a percentage of the maximal stimulation induced by the full agonist 5-HT.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's partial agonism at the 5-HT1A receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Caption: A typical experimental workflow for determining the binding affinity of this compound to the 5-HT1A receptor.

Caption: this compound's augmentation of SSRI therapy by blocking the negative feedback on serotonin release mediated by 5-HT1A autoreceptors.

References

- 1. Displacement of the binding of 5-HT(1A) receptor ligands to pre- and postsynaptic receptors by (-)this compound. A comparative study in rodent, primate and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic fluoxetine treatment in the presence and absence of (+/-)this compound: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positron emission tomography study of this compound occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]

- 9. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An autoradiographic study of the influence of this compound upon [35S]GTPgammaS binding in rat, guinea pig and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT(1A) agonist potential of this compound: electrophysiologic studies in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems [pubmed.ncbi.nlm.nih.gov]

Pindolol's Molecular Landscape Beyond Beta-Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol, a non-selective beta-adrenergic receptor antagonist, has long been utilized in the management of hypertension and angina pectoris. However, a significant body of research has unveiled a more complex pharmacological profile, revealing its interaction with molecular targets beyond the canonical beta-receptors. This technical guide provides a comprehensive overview of these non-canonical targets, with a particular focus on the serotonin 5-HT1A and 5-HT1B receptors. Its unique interactions with these receptors have positioned this compound as a subject of intense investigation, especially for its potential role in augmenting antidepressant therapies. This document will delve into the quantitative binding and functional data, detail the experimental protocols used to elucidate these interactions, and visualize the associated signaling pathways and experimental workflows.

Core Molecular Targets Beyond Beta-Adrenergic Receptors

The primary non-beta-adrenergic targets of this compound that have been extensively characterized are the serotonin 5-HT1A and 5-HT1B receptors. This compound exhibits a complex pharmacology at the 5-HT1A receptor, acting as a partial agonist or a functional antagonist, depending on the specific receptor population (presynaptic versus postsynaptic) and the experimental context.[1] This dual activity is central to its proposed mechanism for accelerating the therapeutic onset of selective serotonin reuptake inhibitors (SSRIs). Additionally, this compound demonstrates affinity for the 5-HT1B receptor and has been shown to be a partial agonist at the beta-3 adrenoceptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at its key non-beta-receptor targets.

Table 1: this compound Binding Affinities (Ki) for Serotonin Receptors

| Receptor Subtype | Species | Brain Region/Cell Line | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Human | Dorsal Raphe Nucleus | [3H]WAY-100635 | 8.9 ± 1.1 | [2] |

| 5-HT1A | Human | Hippocampus (CA1) | [3H]WAY-100635 | 14.4 ± 1.5 | [2] |

| 5-HT1A | Human | Dorsal Raphe Nucleus | [3H]8-OH-DPAT | 10.8 | [3] |

| 5-HT1A | Human | Postsynaptic Sites | [3H]8-OH-DPAT | 6.5 - 13.5 | [3] |

| 5-HT1A | Human | CHO-h5-HT1A cells | - | 6.4 | [4] |

| 5-HT1B | - | - | - | 8.9 (IC50) | - |

Table 2: Functional Activity of this compound at Non-Beta-Receptors

| Receptor/Activity | Species/System | Assay | Parameter | Value | Reference |

| 5-HT1A Partial Agonism | Human (CHO-h5-HT1A cells) | [35S]GTPγS Binding | Efficacy (vs. 5-HT) | 20.3% | [4] |

| 5-HT1A Antagonism | Human (CHO-h5-HT1A cells) | [35S]GTPγS Binding | % Inhibition of 5-HT (100nM) stimulated binding | 80.2% | [4] |

| Beta-3 Adrenoceptor Partial Agonism | - | - | pEC50 | 5.11 | - |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with its non-beta-receptor targets.

Radioligand Binding Assay for 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Biological Sample: Post-mortem human brain tissue (dorsal raphe nucleus, hippocampus) or cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]WAY-100635 (a selective 5-HT1A receptor antagonist).

-

Non-specific binding control: 8-OH-DPAT (a 5-HT1A receptor agonist) at a high concentration (e.g., 10 µM).

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]WAY-100635 (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound. For total binding, add assay buffer instead of this compound. For non-specific binding, add a saturating concentration of 8-OH-DPAT.

-

Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (partial agonism and antagonism) of this compound at the 5-HT1A receptor.

Materials:

-

Biological Sample: Membranes from CHO cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive state at baseline.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) in the assay buffer to allow for the dissociation of any bound endogenous GTP.

-

Assay Setup:

-

For Partial Agonism: Add increasing concentrations of this compound to the pre-incubated membranes.

-

For Antagonism: Add a fixed, sub-maximal concentration of 5-HT (e.g., EC80) and increasing concentrations of this compound.

-

-

Initiate Reaction: Start the binding reaction by adding [35S]GTPγS to all wells.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis:

-

Partial Agonism: Plot the stimulated [35S]GTPγS binding against the this compound concentration to generate a dose-response curve and determine the Emax (as a percentage of the maximal response to 5-HT) and EC50.

-

Antagonism: Plot the inhibition of 5-HT-stimulated [35S]GTPγS binding against the this compound concentration to determine the IC50.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.

-

Microdialysis Probes: With a semi-permeable membrane.

-

Guide Cannula: For chronic implantation.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion.

-

Analytical System: HPLC with electrochemical detection (HPLC-ED) for serotonin quantification.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe nucleus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

-